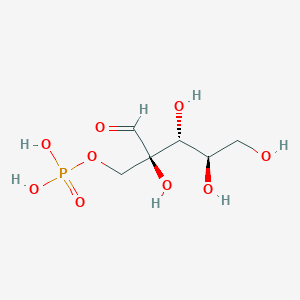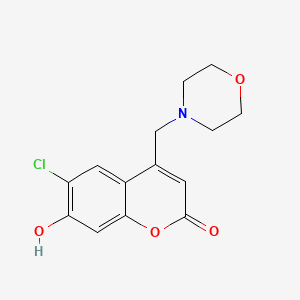
哈曼盐酸盐
描述
盐酸哈尔敏是一种杂环胺,是β-咔啉的甲基化衍生物。 它存在于各种食物中,如咖啡、酱汁和熟肉,也存在于烟草烟雾中 。 盐酸哈尔敏与其他生物碱如哈尔明和哈尔马林有关,这些生物碱存在于植物苦豆子中 。 这种化合物以其强烈的毒性而闻名,并因其各种药理活性而被研究 .
科学研究应用
作用机制
盐酸哈尔敏的作用机制涉及其与各种分子靶标和途径的相互作用。 它作为单胺氧化酶的有效抑制剂,单胺氧化酶是一种负责分解神经递质的酶 。这种抑制导致脑中神经递质水平升高,这会对情绪和行为产生各种影响。 盐酸哈尔敏还表现出对神经递质的亲和力,使其成为开发神经退行性疾病药物的有希望的化合物 .
生化分析
Biochemical Properties
Harman hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase A, an enzyme responsible for the breakdown of monoamines. Harman hydrochloride inhibits monoamine oxidase A, leading to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine . This inhibition is crucial for its neuroprotective and antidepressant effects. Additionally, harman hydrochloride interacts with various receptors, including the serotonin receptor, which modulates mood and anxiety levels.
Cellular Effects
Harman hydrochloride exerts various effects on different types of cells and cellular processes. In neuronal cells, it enhances neuroprotection by inhibiting apoptosis and promoting cell survival. This is achieved through the activation of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and growth . In cancer cells, harman hydrochloride induces apoptosis and inhibits cell proliferation by modulating the expression of genes involved in cell cycle regulation and apoptosis. It also affects cellular metabolism by altering the levels of key metabolic enzymes and metabolites.
Molecular Mechanism
The molecular mechanism of harman hydrochloride involves several key interactions at the molecular level. It binds to the active site of monoamine oxidase A, inhibiting its activity and preventing the breakdown of neurotransmitters . This binding interaction is crucial for its antidepressant and neuroprotective effects. Harman hydrochloride also modulates the expression of various genes involved in cell survival, apoptosis, and metabolism. It activates the PI3K/Akt signaling pathway, leading to increased cell survival and growth. Additionally, harman hydrochloride inhibits the activity of certain kinases, which play a role in cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of harman hydrochloride change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures. Long-term studies have shown that harman hydrochloride maintains its neuroprotective and antitumor effects over extended periods . Its efficacy may decrease over time due to degradation and changes in cellular responses. In in vitro studies, harman hydrochloride has been shown to have sustained effects on cell survival and apoptosis, while in in vivo studies, its long-term effects on cellular function and behavior have been observed.
Dosage Effects in Animal Models
The effects of harman hydrochloride vary with different dosages in animal models. At low doses, harman hydrochloride exhibits neuroprotective and antidepressant effects by inhibiting monoamine oxidase A and modulating neurotransmitter levels . At high doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound exhibits beneficial effects at low to moderate doses but becomes toxic at higher doses. These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
Harman hydrochloride is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes oxidation and conjugation reactions. The key enzymes involved in its metabolism include cytochrome P450 enzymes, which catalyze the oxidation of harman hydrochloride, and glucuronosyltransferases, which facilitate its conjugation with glucuronic acid . These metabolic reactions result in the formation of various metabolites, which are excreted through the urine. Harman hydrochloride also affects metabolic flux by altering the levels of key metabolic enzymes and metabolites.
Transport and Distribution
Harman hydrochloride is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its neuroprotective and antidepressant effects in the central nervous system . The compound is also distributed to other tissues, including the liver, kidneys, and lungs. Transporters and binding proteins, such as albumin, play a role in its distribution and localization. Harman hydrochloride’s ability to cross cellular membranes and its interaction with transporters and binding proteins are crucial for its pharmacological effects.
Subcellular Localization
The subcellular localization of harman hydrochloride is essential for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Harman hydrochloride can also localize to the mitochondria, where it exerts its neuroprotective effects by modulating mitochondrial function and preventing apoptosis. Additionally, harman hydrochloride’s localization to the nucleus allows it to modulate gene expression and influence cellular processes such as cell survival and apoptosis. Targeting signals and post-translational modifications play a role in directing harman hydrochloride to specific subcellular compartments.
准备方法
盐酸哈尔敏的合成通常涉及取代的4-芳基-3-叠氮吡啶的热解 。这种方法对生产哈尔敏及其结构类似物是有效的。工业生产方法可能涉及类似的合成路线,重点在于优化产量和纯度。 反应条件通常包括高温和特定的溶剂以促进热解过程 .
化学反应分析
盐酸哈尔敏经历各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂 。这些反应形成的主要产物取决于所用条件和试剂。 例如,1-甲基-β-咔啉的羟基化后甲基化生成哈尔马林,而还原则生成榆树碱 .
相似化合物的比较
盐酸哈尔敏类似于其他β-咔啉生物碱,如哈尔明、哈尔马林和哈尔玛洛尔 。这些化合物具有相似的结构和药理活性,但在具体效果和效力方面有所不同。 例如,与盐酸哈尔敏相比,哈尔明表现出更好的抗肿瘤活性,而神经毒性较低 。 哈尔马林和哈尔玛洛尔也显示出独特的特性,如抗利什曼原虫活性,以及抑制破骨细胞形成 。 盐酸哈尔敏的独特性在于其强烈的毒性,以及抑制蚊子体内疟疾寄生虫生长的能力 .
属性
IUPAC Name |
1-methyl-9H-pyrido[3,4-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2.ClH/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12;/h2-7,14H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVNOIRYDKHLJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC3=CC=CC=C23.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
486-84-0 (Parent) | |
| Record name | Harman hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021655845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20176039 | |
| Record name | Harman hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21655-84-5 | |
| Record name | 9H-Pyrido[3,4-b]indole, 1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21655-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Harman hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021655845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Harman hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-9H-pyrido[3,4-b]indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HARMAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC01Z184R9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary effect of harman hydrochloride on the biological system studied?
A1: Both provided papers investigate the effect of harman hydrochloride on monoamine oxidase (MAO) and its potential to influence uterine contractility induced by N-monomethyltryptamine hydrochloride. [, ]
Q2: Why is the interaction between harman hydrochloride and monoamine oxidase significant in this research context?
A2: While the provided abstracts don't delve into specific results, the research focuses on understanding how harman hydrochloride, a beta-carboline compound, interacts with MAO. MAO is an enzyme involved in the breakdown of various neurotransmitters, including serotonin and dopamine. Therefore, studying how harman hydrochloride affects MAO activity is crucial for understanding its potential influence on uterine contractility, which can be modulated by neurotransmitter levels. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2S,4R,5S,11S,12R)-14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate](/img/structure/B1234494.png)






![1H-Benzimidazole-6-carboximidamide, 2-[2-[5-(aminoiminomethyl)-2-benzofuranyl]ethenyl]-](/img/structure/B1234505.png)





![[(2R)-3-hexadecoxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1234516.png)
